molecular formula C23H23N3O2 B14956235 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone

Cat. No.: B14956235
M. Wt: 373.4 g/mol
InChI Key: JURJZZRGGSEZHJ-UHFFFAOYSA-N
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Description

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of indole and pyridoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyridoindole precursors. Common synthetic routes may involve:

    Step 1: Formation of the indole derivative through Fischer indole synthesis.

    Step 2: Alkylation of the indole derivative to introduce the ethanone group.

    Step 3: Coupling of the alkylated indole with the pyridoindole precursor under specific reaction conditions such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indole or pyridoindole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the indole or pyridoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(1H-indol-1-yl)ethanone: A similar compound with two indole rings.

    1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone: A compound with a similar pyridoindole structure but different substituents.

Uniqueness

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methyl-1H-indol-1-yl)ethanone is unique due to its specific combination of indole and pyridoindole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(5-methylindol-1-yl)ethanone

InChI

InChI=1S/C23H23N3O2/c1-15-3-6-22-16(11-15)7-9-25(22)14-23(27)26-10-8-21-19(13-26)18-12-17(28-2)4-5-20(18)24-21/h3-7,9,11-12,24H,8,10,13-14H2,1-2H3

InChI Key

JURJZZRGGSEZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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